molecular formula C12H17N3O3 B1336045 tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate CAS No. 890091-87-9

tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate

Cat. No. B1336045
M. Wt: 251.28 g/mol
InChI Key: CEWAOXZXQMSMQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl derivatives is well-documented in the provided papers. For instance, an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates is reported, which is a highly functionalized 2-pyrrolidinone used in the synthesis of macrocyclic Tyk2 inhibitors . Another paper describes the use of tert-butyl isocyanide in Ugi reactions to prepare dihydropyrazolo[1,5-a]pyrazine-4,7-diones, showcasing the versatility of tert-butyl amides in cyclization reactions . Additionally, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate through intramolecular lactonization is detailed, providing insights into the synthesis of cyclic amino acid esters .

Molecular Structure Analysis

The molecular structure of tert-butyl derivatives is characterized using various spectroscopic and analytical techniques. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a tert-butyl pyrazine derivative are investigated using spectroscopic methods and theoretical calculations . X-ray crystallography is employed to determine the structure of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, revealing the presence of a bicyclo[2.2.2]octane structure .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl derivatives is explored through various reactions. The Ugi reaction involving tert-butyl isocyanide demonstrates the neighboring-group-assisted cleavage of tert-butyl amides . Flash vacuum thermolysis of tert-butylimines leads to the formation of imidazoazines, indicating the potential for regioselective cyclizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl derivatives are deduced from their synthesis and molecular structure. The high first hyperpolarizability of a tert-butyl pyrazine derivative suggests significant nonlinearity, which is attributed to extended π-electron delocalization . The crystal structure analysis of various tert-butyl compounds reveals the importance of inter- and intramolecular hydrogen bonding in stabilizing the molecular structure .

Scientific Research Applications

Water Oxidation Catalysts

R. Zong and R. Thummel (2005) discuss the synthesis of dinuclear complexes using a ligand related to tert-butyl pyridazine carboxylate. These complexes have shown significant promise in water oxidation, a crucial reaction in artificial photosynthesis and sustainable energy production. The complexes demonstrate high turnover numbers, indicating their efficiency in catalyzing oxygen evolution (Zong & Thummel, 2005).

Reactivity Studies in Organic Synthesis

L. Mironovich and D. Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, structurally similar to tert-butyl pyridazine carboxylate. Their work contributes to understanding the chemical reactivity of such compounds in organic synthesis, particularly in the context of creating biologically active compounds (Mironovich & Shcherbinin, 2014).

Regioselective Metalation

A. Turck, N. Plé, P. Pollet, and G. Quéguiner (1998) investigated the use of tert-butylsulfinyl and tert-butylsulfonyl groups in pyridazine and pyrazine series for regioselective metalation. These studies contribute to a broader understanding of the chemical behavior of tert-butyl-substituted pyridazines in complex organic reactions (Turck et al., 1998).

Amination of Carboxylate-Substituted Heteroaryl Chlorides

Sachin R. Kandalkar et al. (2013) developed an efficient method for synthesizing tert-butyl carboxylate-substituted amino-pyridine, -pyridazine, and -pyrazine. This methodology highlights the potential for tert-butyl pyridazine carboxylate derivatives in creating a variety of heteroaryl amines, useful in medicinal chemistry and material science (Kandalkar et al., 2013).

properties

IUPAC Name

tert-butyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(7-15)6-10(16)14-13-9/h6H,4-5,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWAOXZXQMSMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NNC(=O)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409431
Record name SBB012871
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate

CAS RN

890091-87-9
Record name SBB012871
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
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